1-Allylsulfanyl-3-fluoro-4-methoxybenzene
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Overview
Description
1-Allylsulfanyl-3-fluoro-4-methoxybenzene is a specialized organic compound characterized by its unique molecular structure, which includes an allyl sulfanyl group, a fluoro atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-fluoro-4-methoxybenzene can be synthesized through several methods, including:
Halogenation and Sulfurization: Starting with 3-fluoro-4-methoxybenzene, the compound undergoes halogenation to introduce the allyl sulfanyl group.
Nucleophilic Substitution: The reaction involves substituting a suitable leaving group with the allyl sulfanyl group under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Optimized Conditions: Precise control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the fluoro group to a hydroxyl group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Hydroxylated Compounds: Formed through reduction of the fluoro group.
Substituted Benzene Derivatives: Produced by substitution reactions.
Scientific Research Applications
1-Allylsulfanyl-3-fluoro-4-methoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
1-Allylsulfanyl-3-fluoro-4-methoxybenzene is compared with similar compounds to highlight its uniqueness:
Structural Similarity: Compounds with similar functional groups and molecular frameworks.
Chemical Properties: Differences in reactivity, stability, and solubility.
Applications: Varied uses in different fields based on their chemical properties.
Comparison with Similar Compounds
1-Propylsulfanyl-3-fluoro-4-methoxybenzene
1-Butylsulfanyl-3-fluoro-4-methoxybenzene
1-Allylsulfanyl-2-fluoro-4-methoxybenzene
This comprehensive overview provides a detailed understanding of 1-Allylsulfanyl-3-fluoro-4-methoxybenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FOS/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBCTFNOKOIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SCC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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